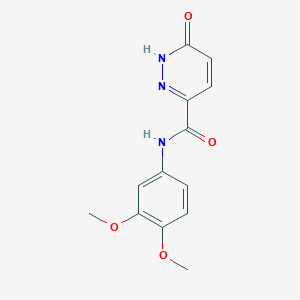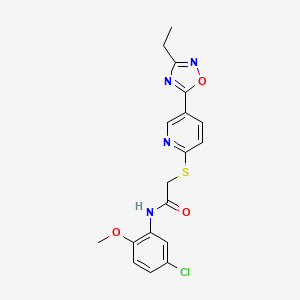![molecular formula C20H21NO6S3 B2947241 3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide CAS No. 896334-38-6](/img/structure/B2947241.png)
3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide, also known as TTB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TTB is a benzamide derivative that has shown promising results in preclinical studies for its anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of NF-κB activation. NF-κB is a transcription factor that plays a key role in the inflammatory response and is activated in response to various stimuli, including cytokines and oxidative stress. Inhibition of NF-κB activation by 3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide may lead to a decrease in the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. In addition to its ability to inhibit NF-κB activation, 3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide has been shown to induce apoptosis in cancer cells. 3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide has also been shown to reduce the expression of COX-2, an enzyme that plays a key role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. However, there are also limitations to its use in lab experiments. 3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research of 3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide. One area of interest is the development of 3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide as a therapeutic agent for the treatment of inflammatory diseases and cancer. In addition, further studies are needed to fully understand the mechanism of action of 3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide and its potential side effects. Other potential future directions include the development of new synthetic methods for 3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide and the exploration of its potential as a lead compound for the development of new drugs.
Métodos De Síntesis
The synthesis of 3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide involves the reaction of 3,4,5-trimethoxybenzamide with 2-(2-thienylsulfonyl)ethylamine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide has been the subject of several scientific studies due to its potential as a therapeutic agent. The compound has shown promising results in preclinical studies for its anti-inflammatory and anti-tumor properties. 3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In addition, 3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S3/c1-25-14-10-13(11-15(26-2)19(14)27-3)20(22)21-12-17(16-6-4-8-28-16)30(23,24)18-7-5-9-29-18/h4-11,17H,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTXVBFVQYMFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2947158.png)

![2-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947161.png)
![3-{[4-(4-Fluorophenyl)piperazinyl]carbonyl}-6-nitrochromen-2-one](/img/structure/B2947162.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetyl}piperazine](/img/structure/B2947163.png)
![ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate](/img/structure/B2947164.png)


![2-(3-(Dimethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2947168.png)
![3-cyclopentyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2947171.png)
![1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2947175.png)
![1-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2947176.png)
methanone](/img/structure/B2947178.png)
![5-Fluoro-4-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2947179.png)